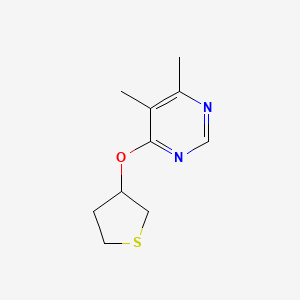![molecular formula C19H11F4N3O2S2 B2639920 4-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 896679-00-8](/img/structure/B2639920.png)
4-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound that features a combination of fluorine, thiazole, pyridine, and sulfonamide groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazolo[5,4-b]pyridine core, followed by the introduction of the phenyl group, and finally the incorporation of the sulfonamide and fluorine functionalities. Common reagents might include halogenating agents, sulfonyl chlorides, and various catalysts.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve high-throughput screening of reaction parameters, use of continuous flow reactors, and implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole or pyridine rings.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Substitution: The fluorine and trifluoromethyl groups may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Conditions might include the use of strong bases or acids, depending on the specific substitution reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology
Biologically, compounds with similar structures have been investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, such compounds might be explored for their potential as therapeutic agents, particularly in targeting specific enzymes or receptors.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action for compounds like 4-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide typically involves interaction with specific molecular targets, such as enzymes or receptors. The fluorine and trifluoromethyl groups can enhance binding affinity and selectivity, while the sulfonamide group may participate in hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(3-pyridyl)benzenesulfonamide
- 3-(trifluoromethyl)benzenesulfonamide
- Thiazolo[5,4-b]pyridine derivatives
Uniqueness
The unique combination of fluorine, thiazole, pyridine, and sulfonamide groups in 4-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-fluoro-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F4N3O2S2/c20-15-7-6-13(10-14(15)19(21,22)23)30(27,28)26-12-4-1-3-11(9-12)17-25-16-5-2-8-24-18(16)29-17/h1-10,26H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJSIVMNHDIMIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)C(F)(F)F)C3=NC4=C(S3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F4N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
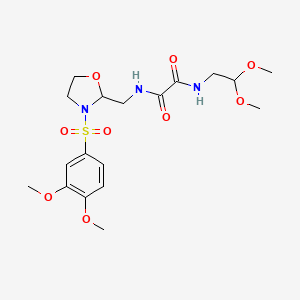
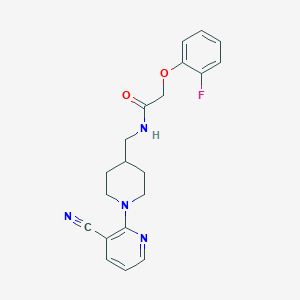
![4-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine](/img/structure/B2639841.png)

![N-butyl-8-(4-methoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2639846.png)
![2-[[5-(Furan-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2639848.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2639849.png)
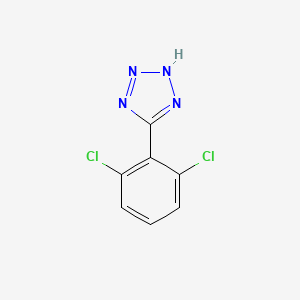
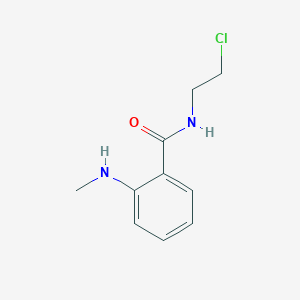
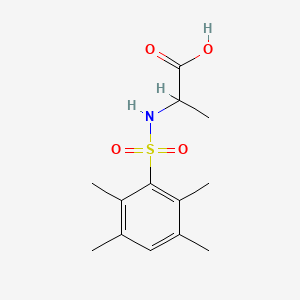
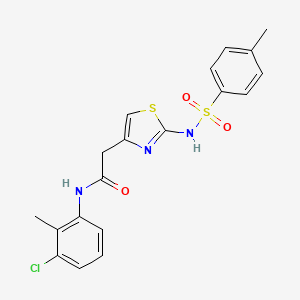
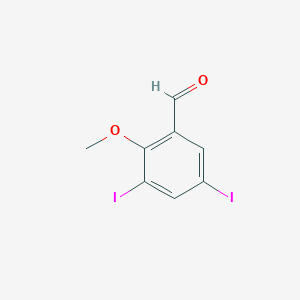
![1-(3-chlorophenyl)-4-(3-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2639858.png)
